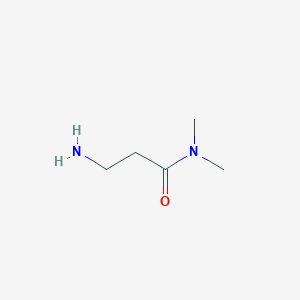

3-amino-N,N-dimethylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-7(2)5(8)3-4-6/h3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDIDJUNNCBHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508673 | |

| Record name | N,N-Dimethyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1857-18-7 | |

| Record name | N,N-Dimethyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-amino-N,N-dimethylpropanamide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3-amino-N,N-dimethylpropanamide. Due to the limited availability of specific experimental literature for this exact molecule, this document presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data derived from analogous compounds and spectroscopic theory.

Compound Identification and Physical Properties

This compound is a primary amine and a tertiary amide. Its physical and chemical properties, as computed by PubChem, are summarized below.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1857-18-7 | [1] |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Monoisotopic Mass | 116.094963011 Da | [1] |

| XLogP3-AA (Predicted) | -1.3 | [1] |

| SMILES | CN(C)C(=O)CCN | [1] |

| InChIKey | JNDIDJUNNCBHTI-UHFFFAOYSA-N | [1] |

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is via a Michael addition reaction. This approach involves the conjugate addition of dimethylamine to acrylamide.[2][3] This reaction is known to be effective for the formation of β-amino amides.

Caption: Proposed synthesis of this compound via Michael addition.

Experimental Protocols

This protocol is a proposed method based on standard procedures for aza-Michael additions.[2][4][5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve acrylamide (1.0 eq) in a suitable solvent such as ethanol (e.g., 2 M concentration).

-

Addition of Amine: To the stirred solution, add a solution of dimethylamine (e.g., 40% in water, 1.2 eq) dropwise at room temperature. The reaction is typically exothermic, and cooling may be applied to maintain the temperature below 30-40 °C.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of acrylamide.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to yield the pure this compound.

The identity and purity of the synthesized this compound would be confirmed through a standard workflow of spectroscopic and spectrometric techniques.

Caption: General workflow for the structural characterization and purity analysis.

Predicted Characterization Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 2.95 | Singlet | 6H | -N(CH₃)₂ | Two equivalent methyl groups on the amide nitrogen. |

| ~ 2.80 | Triplet | 2H | -CH₂-NH₂ | Methylene group adjacent to the primary amine. |

| ~ 2.45 | Triplet | 2H | -C(=O)-CH₂- | Methylene group adjacent to the carbonyl. |

| ~ 1.50 (variable) | Broad Singlet | 2H | -NH₂ | Primary amine protons; chemical shift can vary with concentration. |

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 172.0 | -C=O | Carbonyl carbon of the tertiary amide.[6] |

| ~ 38.0 | -CH₂-NH₂ | Methylene carbon adjacent to the primary amine. |

| ~ 37.0 | -N(CH₃)₂ | Methyl carbons on the amide nitrogen. |

| ~ 35.0 | -C(=O)-CH₂- | Methylene carbon adjacent to the carbonyl. |

| Wavenumber (cm⁻¹) | Vibration Type | Notes |

| 3400 - 3250 | N-H Stretch (Amine) | Two bands, characteristic of a primary (-NH₂) group. |

| 2950 - 2850 | C-H Stretch (Alkyl) | Aliphatic C-H stretching from methyl and methylene groups. |

| 1650 - 1630 | C=O Stretch (Amide) | Strong absorption, characteristic of a tertiary amide carbonyl. |

| 1580 - 1490 | N-H Bend (Amine) | Bending vibration of the primary amine. |

| 1250 - 1020 | C-N Stretch | Stretching vibrations for both the amine and amide C-N bonds. |

Mode: Electrospray Ionization (ESI), Positive

| m/z Value | Ion Assignment | Fragmentation Pathway |

| 117.10 | [M+H]⁺ | Molecular ion peak. |

| 72.08 | [CH₂CH₂C(O)N(CH₃)₂]⁺ | Loss of the amino group (-NH₂) as ammonia (-17 Da) from the protonated molecular ion. |

| 44.05 | [C(O)N(CH₃)₂]⁺ | Alpha-cleavage adjacent to the carbonyl group. |

| 44.06 | [CH₂CH₂NH₂]⁺ | Cleavage of the amide bond. |

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. docbrown.info [docbrown.info]

An In-Depth Technical Guide to 3-amino-N,N-dimethylpropanamide (CAS 1857-18-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on 3-amino-N,N-dimethylpropanamide. Comprehensive experimental data, particularly regarding its biological activity and detailed experimental protocols, is limited in publicly accessible literature.

Core Chemical Information

This compound is a chemical compound with the CAS number 1857-18-7. It is characterized by a propanamide backbone with a primary amine at the 3-position and two methyl groups on the amide nitrogen.[1][2]

Chemical Structure and Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Amino-N,N-dimethyl-propionamide, N,N-dimethyl-beta-alaninamide[1]

-

SMILES: CN(C)C(=O)CCN[1]

-

InChI Key: JNDIDJUNNCBHTI-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | [1][3] |

| Molecular Formula | C₅H₁₂N₂O | [1][3] |

| XLogP3-AA (Computed) | -1.3 | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Data

While several chemical suppliers indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra upon request, these spectra are not publicly available in detail.[3] General principles of spectroscopic interpretation for related amide structures can be applied to predict the expected spectral features.

Synthesis and Reactivity

Synthesis

A specific, detailed, and validated experimental protocol for the synthesis of this compound is not available in the public literature. However, general synthetic routes for related propanamides suggest that it could be synthesized through the amidation of 3-aminopropanoic acid derivatives. For instance, a related compound, 3-dimethylamino-N,N-dimethylpropanamide, has been synthesized by the reaction of 3-bromopropionyl chloride with dimethylamine.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the primary amine and the tertiary amide.

-

The primary amine is nucleophilic and basic, and can undergo reactions such as alkylation, acylation, and Schiff base formation.

-

The tertiary amide is generally stable but can be hydrolyzed under strong acidic or basic conditions.

A logical workflow for the synthesis and subsequent functionalization of this compound is presented below.

Applications in Research and Drug Development

Use as a Chemical Intermediate

Publicly available information suggests that this compound is primarily used as a chemical intermediate or a building block in organic synthesis. Its bifunctional nature allows for the introduction of a dimethylamide moiety and a reactive primary amine for further molecular elaboration. One source mentions its utility in the synthesis of borylated cyclobutanes, which are of interest in medicinal chemistry.[2]

Biological Activity and Signaling Pathways

There is no publicly available data on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound (CAS 1857-18-7).

While research exists on the biological activities of structurally related propanamide derivatives, this information cannot be directly extrapolated to the target compound. For example, studies on N-aryl- and other substituted propanamides have shown a range of activities, including antibacterial and anticancer effects. However, these activities are highly dependent on the specific substitutions on the propanamide scaffold.

Due to the lack of data on its biological targets and pathways, a signaling pathway diagram involving this compound cannot be generated at this time. A generalized workflow for screening a novel compound for biological activity is presented below as a conceptual guide for researchers.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling similar amine-containing organic compounds include:

-

Working in a well-ventilated area or with a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a simple bifunctional organic molecule that is commercially available and likely serves as an intermediate in organic synthesis. There is a significant lack of publicly available, in-depth technical data regarding its physicochemical properties, detailed experimental protocols for its synthesis and use, and, most notably, its biological activity and potential applications in drug development. Researchers interested in this compound would need to perform their own comprehensive characterization and biological screening to determine its properties and potential utility.

References

An In-depth Technical Guide to 3-amino-N,N-dimethylpropanamide: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-amino-N,N-dimethylpropanamide. The information is curated to support research, discovery, and development activities within the chemical and pharmaceutical sciences.

Chemical Identity and Properties

This compound, with the CAS number 1857-18-7, is a difunctional organic molecule containing a primary amine and a tertiary amide group.[1] Its structure lends itself to a variety of chemical transformations, making it a potentially valuable building block in organic synthesis.

Structure and Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1857-18-7[1] |

| Molecular Formula | C5H12N2O[1] |

| Molecular Weight | 116.16 g/mol [1] |

| SMILES | CN(C)C(=O)CCN[1] |

| InChI Key | JNDIDJUNNCBHTI-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | -45 °C (for N,N-dimethylpropanamide) | [2] |

| Boiling Point | 175 °C (for N,N-dimethylpropanamide) | [2] |

| Density | 0.920 g/mL (for N,N-dimethylpropanamide) | [2] |

| Solubility | Soluble in polar solvents like water.[3] | [3] |

| XLogP3-AA (Computed) | -1.3 | [1] |

Reactivity and Stability

The reactivity of this compound is dictated by its two functional groups: the primary amine and the tertiary amide.

-

Primary Amine: The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and basic.[4] It is expected to undergo typical reactions of primary amines, such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.[5]

-

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, or quaternary ammonium salts.

-

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines.[4]

-

Salt Formation: Reaction with acids to form ammonium salts.

-

-

Tertiary Amide: The amide functional group is generally less reactive than other carboxylic acid derivatives due to resonance stabilization.[6] The lone pair on the nitrogen atom is delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen.[6] However, amides can undergo hydrolysis to the corresponding carboxylic acid and amine under acidic or basic conditions, typically requiring harsh reaction conditions.

The stability of the compound is not extensively documented. As with many amines, it may be susceptible to oxidation over time and should be stored under an inert atmosphere.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a general synthetic approach can be proposed based on the synthesis of a structurally similar compound, 3-amino-2,2-dimethylpropanamide.[7] This involves the amidation of a suitable carboxylic acid derivative.

Proposed Synthesis of this compound

A plausible synthetic route starts from a protected β-alanine derivative, such as N-Boc-β-alanine.

Step 1: Amide Formation

N-Boc-β-alanine can be coupled with dimethylamine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form N-Boc-3-amino-N,N-dimethylpropanamide.

-

Materials: N-Boc-β-alanine, dimethylamine (as a solution in THF or as a gas), EDC, a suitable solvent (e.g., dichloromethane or DMF), and a base (e.g., triethylamine or DIPEA).

-

Procedure:

-

Dissolve N-Boc-β-alanine in the chosen solvent.

-

Add the base and then the coupling agent (EDC) at 0 °C.

-

Slowly add dimethylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove by-products and excess reagents.

-

Purify the product by column chromatography.

-

Step 2: Deprotection

The Boc protecting group can be removed under acidic conditions to yield the final product, this compound.

-

Materials: N-Boc-3-amino-N,N-dimethylpropanamide, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the Boc-protected intermediate in the chosen solvent.

-

Add the acid and stir at room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Remove the solvent and excess acid under reduced pressure to obtain the product, likely as a salt.

-

The free amine can be obtained by neutralization with a base.

-

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for this compound.

Caption: Proposed two-step synthesis of this compound.

Reactivity Overview

This diagram outlines the expected reactivity of the primary amine and tertiary amide functional groups.

Caption: Reactivity profile of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or involvement of this compound in any signaling pathways. Its structural similarity to neurotransmitters and other biologically active small molecules suggests potential for biological activity, but this remains an area for future investigation. A related compound, 3-amino-2,2-dimethylpropanamide, has been identified as a metabolite of the renin inhibitor Aliskiren, indicating that this class of compounds can be processed by biological systems.[8]

Conclusion

This compound is a small molecule with interesting chemical features that suggest its utility as a synthetic intermediate. While comprehensive experimental data on its properties and reactivity are currently limited, this guide provides a foundational understanding based on its structure and data from related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in research and development.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-dimethylpropanamide [stenutz.eu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 7. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]

- 8. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of 3-amino-N,N-dimethylpropanamide

This document outlines the key physicochemical properties of 3-amino-N,N-dimethylpropanamide, a compound relevant to researchers and professionals in the field of drug development and chemical synthesis. The data presented below is compiled from established chemical databases.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the following table. These values are essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C5H12N2O | [1][2][3][4] |

| Molecular Weight | 116.16 g/mol | [1][3][4] |

| CAS Number | 1857-18-7 | [1][2][4] |

References

The Versatile Building Block: A Technical Guide to 3-amino-N,N-dimethylpropanamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N,N-dimethylpropanamide, a bifunctional organic molecule, is a valuable building block for the synthesis of a diverse array of complex organic scaffolds. Its unique structure, possessing both a primary amine and a tertiary amide, allows for selective functionalization and participation in a variety of chemical transformations. This technical guide provides an in-depth exploration of the utility of this compound in organic synthesis, with a particular focus on its applications in the construction of heterocyclic systems and as a key intermediate in drug discovery. This document outlines detailed experimental protocols, presents quantitative data for key transformations, and visualizes synthetic workflows and potential biological pathways.

Chemical and Physical Properties

This compound is a water-soluble liquid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C5H12N2O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 1857-18-7 | [1] |

| Appearance | Colorless to pale yellow liquid | Commercially available |

| Boiling Point | 215-217 °C (lit.) | Commercially available |

| Density | 0.96 g/mL at 25 °C (lit.) | Commercially available |

| Solubility | Soluble in water, ethanol, methanol, and other polar organic solvents. | General knowledge |

Core Synthetic Applications

The reactivity of this compound is centered around its primary amine functionality, which readily undergoes nucleophilic addition, condensation, and acylation reactions. The tertiary amide group is generally stable under these conditions, providing a useful handle for further transformations or as a key structural element in the final product.

Synthesis of N-Acylated and N-Alkylated Derivatives

The primary amine of this compound can be easily acylated or alkylated to introduce a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.

A general procedure for the N-acetylation of this compound is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reagent | Product | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| Acetic Anhydride | N-acetyl-3-amino-N,N-dimethylpropanamide | 92 | 6.5 (br s, 1H), 3.4 (q, 2H), 2.9 (s, 6H), 2.5 (t, 2H), 2.0 (s, 3H) | 172.1, 170.3, 37.4, 36.8, 35.5, 23.2 |

| Benzoyl Chloride | N-benzoyl-3-amino-N,N-dimethylpropanamide | 88 | 7.8-7.4 (m, 5H), 7.2 (br s, 1H), 3.6 (q, 2H), 2.9 (s, 6H), 2.6 (t, 2H) | 172.0, 167.5, 134.2, 131.5, 128.6, 127.0, 38.1, 37.0, 35.6 |

| Methyl Iodide | 3-(Dimethylamino)-N,N-dimethylpropanamide | 95 | 2.9 (s, 6H), 2.5 (t, 2H), 2.4 (t, 2H), 2.2 (s, 6H) | 172.5, 57.1, 45.4, 35.8, 33.9 |

Building Block for Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. While this compound itself is not a hydrazine, it can be envisioned that its amino group could react with a suitable reagent to form a hydrazine derivative in situ, or that it could be used to functionalize a pre-formed pyrazole ring. A more direct, albeit hypothetical, approach could involve a multi-component reaction. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of a Substituted Pyrazole

-

Reaction Setup: To a solution of acetylacetone (1.0 eq) in ethanol, add this compound (1.0 eq) and hydrazine hydrate (1.1 eq).

-

Reaction Conditions: Add a catalytic amount of acetic acid and reflux the mixture for 6-8 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired pyrazole derivative.

Pyrimidines are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as an amidine. The primary amine of this compound can act as one of the nitrogen sources in a multi-step or one-pot synthesis.

Experimental Protocol: Synthesis of a Dihydropyrimidine

This protocol is based on the Hantzsch dihydropyridine synthesis, adapted for a dihydropyrimidine.[2][3][4]

-

Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (2.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and this compound (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: Reflux the mixture for 12-24 hours.

-

Work-up and Purification: After cooling, the product may precipitate. If so, filter and wash with cold ethanol. If not, concentrate the reaction mixture and purify by column chromatography.

Multicomponent reactions are a powerful tool for the synthesis of complex heterocyclic scaffolds like piperidines.[5][6][7][8][9] A hypothetical multicomponent reaction involving this compound is presented below.

Experimental Protocol: Multicomponent Synthesis of a Functionalized Piperidine

-

Reaction Setup: In a single reaction vessel, combine an aromatic aldehyde (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst: Add a catalytic amount of an acid catalyst like iodine or ceric ammonium nitrate.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.

-

Isolation and Purification: Upon completion, remove the solvent and purify the resulting piperidine derivative by column chromatography.

Role in Drug Development: The Case of Aliskiren

A structurally related compound, 3-amino-2,2-dimethylpropionamide, is a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[10][11] The synthesis involves the aminolysis of a lactone intermediate.[10][12] This highlights the importance of such amino amides in the pharmaceutical industry.

While the exact industrial process is proprietary, a representative laboratory-scale procedure for the aminolysis step can be described as follows:[10][11][12]

-

Reactant Preparation: A solution of the advanced lactone intermediate of Aliskiren (1.0 eq) is prepared in a suitable high-boiling aprotic solvent (e.g., toluene or xylene).

-

Amine Addition: 3-amino-2,2-dimethylpropionamide (excess, e.g., 5.0 eq) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to a high temperature (e.g., 90-120 °C) and stirred for several hours to days. The progress is monitored by HPLC.

-

Work-up: After completion, the reaction mixture is cooled and subjected to an extractive work-up to remove the excess amine and other impurities.

-

Purification: The crude product is then purified by crystallization or chromatography to yield the desired amide intermediate.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic transformations described.

Caption: Workflow for the N-acylation of this compound.

Caption: Logical relationships in heterocyclic synthesis from the core building block.

Caption: A potential signaling pathway in a drug discovery workflow.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its dual functionality allows for the straightforward synthesis of a variety of N-functionalized derivatives and provides a key component for the construction of medicinally relevant heterocyclic systems. The demonstrated utility of a closely related analogue in the synthesis of the blockbuster drug Aliskiren underscores the potential of this class of compounds in pharmaceutical development. The experimental protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Synthesis of highly functionalized piperidines by one-pot multicomponent reaction using tetrabutylammonium tribromide (TBATB) | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

The Enigmatic Role of 3-amino-N,N-dimethylpropanamide in Biochemical Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N,N-dimethylpropanamide, a seemingly simple molecule, presents a curious case in the landscape of biochemical research. While its structural similarity to biologically significant compounds, notably the ergogenic aid beta-alanine, might suggest a direct role in cellular processes, a thorough investigation of scientific literature reveals a different story. This technical guide serves to elucidate the current understanding of this compound, focusing on its established applications and distinguishing it from its more famous chemical cousins. For researchers and drug development professionals, understanding this distinction is crucial for experimental design and the interpretation of results.

While direct applications in biochemical assays are not well-documented, its primary role emerges as a valuable chemical intermediate in the synthesis of more complex molecules. This guide will provide a comprehensive overview of its chemical properties, its limited appearance in biological contexts, and will draw clear distinctions from structurally related compounds with well-defined roles in biochemistry.

Chemical and Physical Properties

A foundational understanding of a compound's properties is essential for any potential application in biochemical assays. This compound, with the CAS number 1857-18-7, possesses a unique combination of a primary amine and a tertiary amide.[1] These functional groups dictate its solubility, reactivity, and potential for interaction with biological macromolecules.

| Property | Value | Source |

| Molecular Formula | C5H12N2O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N,N-dimethyl-beta-alaninamide, 3-Amino-N,N-dimethylpropionamide | [1] |

| CAS Number | 1857-18-7 | [1] |

The presence of both a hydrogen bond donor (the primary amine) and hydrogen bond acceptors (the amide oxygen and nitrogen) suggests that it could, in principle, interact with protein binding sites. However, the overall small size and flexibility of the molecule would likely result in low-affinity, non-specific interactions.

The Synthetic Workhorse: A Role in Chemical Synthesis

The predominant role of this compound in the scientific literature is that of a synthetic building block. Its bifunctional nature allows it to be a versatile starting material for the creation of more complex molecules with potential therapeutic applications. The primary amine can be readily modified through reactions such as acylation, alkylation, and Schiff base formation, while the amide group offers a stable linkage that can be incorporated into larger scaffolds.

This utility as a chemical intermediate is a key takeaway for researchers. While not a direct effector in biological assays, it may be a component of a larger, biologically active molecule under investigation.

Distinguishing from Beta-Alanine: A Case of Mistaken Identity

A significant point of clarification is the distinction between this compound and beta-alanine (3-aminopropanoic acid). While both share a 3-aminopropanoyl core, the substitution at the carboxyl and amino groups dramatically alters their biological activity. Beta-alanine is a well-established precursor to the dipeptide carnosine, which plays a crucial role in intracellular pH buffering, particularly in muscle tissue during intense exercise. The N,N-dimethylation of the amide in this compound prevents its incorporation into such peptides.

The following diagram illustrates the structural differences and the biosynthetic pathway of carnosine from beta-alanine, highlighting why this compound does not participate in this pathway.

Potential, Yet Undocumented, Roles in Biochemical Assays

While concrete examples are lacking, one can speculate on the potential, albeit unproven, applications of this compound in biochemical assays based on its chemical structure.

-

As a Linker or Spacer: In the synthesis of chemical probes or affinity matrices, the molecule could serve as a flexible linker to connect a reporter group (like a fluorophore or biotin) to a ligand that binds a target protein.

-

In Fragment-Based Screening: In fragment-based drug discovery, small molecules like this compound could be screened for weak binding to a target protein. While unlikely to be a potent inhibitor itself, it could provide a starting point for the development of more effective ligands.

The following workflow illustrates a hypothetical scenario for its use in the development of a chemical probe.

Conclusion

References

A Comprehensive Technical Review of 3-amino-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 3-amino-N,N-dimethylpropanamide, a chemical compound utilized in various research and industrial applications. The review covers its chemical and physical properties, synthesis, and applications, with a focus on presenting quantitative data and detailed experimental methodologies.

Core Properties and Identification

This compound, also known as N¹,N¹-dimethyl-beta-alaninamide, is an organic compound characterized by a propanamide backbone with a primary amine at the 3-position and two methyl groups on the amide nitrogen.[1] It is typically available as a colorless to pale yellow liquid and is soluble in water and other organic solvents.[2] The compound and its hydrochloride salt are common reagents in organic synthesis.[1][2][3]

Physicochemical and Computed Properties

Quantitative data for this compound has been compiled from various chemical databases. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1857-18-7 | PubChem[1] |

| Molecular Formula | C₅H₁₂N₂O | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| Canonical SMILES | CN(C)C(=O)CCN | PubChem[1] |

| InChIKey | JNDIDJUNNCBHTI-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA | -1.3 | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Purity (Typical) | 98% | Moldb[4] |

Synthesis and Chemical Reactivity

While specific, detailed synthesis protocols for this compound are not extensively documented in the provided literature, a general understanding can be derived from methods used for structurally similar compounds, such as 3-amino-2,2-dimethylpropanamide, which is a key intermediate for the hypertension drug Aliskiren.[5][6] These methods often involve the formation of an amide from a corresponding ester or carboxylic acid, followed by the reduction of a nitrile or another precursor to form the primary amine.

A generalized workflow for the synthesis of related amino-propanamides can be visualized as a multi-step process.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1857-18-7 [smolecule.com]

- 3. This compound hydrochloride | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1857-18-7 | this compound - Moldb [moldb.com]

- 5. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]

- 6. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-amino-N,N-dimethylpropanamide: Discovery and History

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 3-amino-N,N-dimethylpropanamide (CAS No. 1857-18-7). While a definitive seminal publication marking its initial synthesis remains elusive in readily available literature, its chemical structure and the prevalence of its synthetic route—the Michael addition of dimethylamine to acrylamide—suggest its origins are rooted in the mid-20th century exploration of β-amino amides. This document collates available data on its synthesis, properties, and its role as a chemical intermediate, presenting it in a format tailored for the scientific community.

Introduction and Historical Context

This compound, also known as N,N-dimethyl-β-alaninamide, is a difunctional molecule featuring a primary amine and a tertiary amide.[1] Its history is not marked by a singular discovery but is intertwined with the broader development of β-amino amides and the well-established Michael reaction. The synthesis of similar β-amino amides has been a subject of interest for their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals. For instance, related dimethylated propanamide derivatives have been recognized as valuable building blocks for therapeutic agents.[2]

The likely first preparation of this compound would have been achieved through the Michael addition of dimethylamine to acrylamide. This reaction is a fundamental and widely utilized method for the formation of β-amino carbonyl compounds. While early literature specifically detailing the synthesis and characterization of this exact compound is not prominent, the reaction itself was extensively studied throughout the mid-20th century, making it highly probable that this compound was synthesized and characterized during this period as part of broader investigations into amine additions to activated olefins.

More recently, 3-dimethylamino-N,N-dimethylpropanamide has been mentioned as an intermediate in the synthesis of N,N-dimethylacrylamide, highlighting its role in modern chemical manufacturing.

Physicochemical and Spectroscopic Data

A compilation of the known quantitative data for this compound is presented below for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1857-18-7 | PubChem[1] |

| Molecular Formula | C₅H₁₂N₂O | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| XLogP3-AA | -1.3 | PubChem[1] |

Table 2: Computed Spectroscopic Data

| Spectrum Type | Predicted Peaks | Source |

| ¹H NMR (500 MHz, D₂O) | δ 3.25 (t, 2H), 2.98 (s, 3H), 2.92 (s, 3H), 2.65 (t, 2H) | HMDB[3] |

| ¹³C NMR | Data not readily available in searched sources. | |

| Infrared (IR) | Data not readily available in searched sources. | |

| Mass Spectrum | Data not readily available in searched sources. |

Synthesis and Experimental Protocols

The primary and most direct route for the synthesis of this compound is the Michael addition of dimethylamine to acrylamide. This reaction is typically base-catalyzed or can proceed thermally.

General Experimental Protocol: Michael Addition of Dimethylamine to Acrylamide

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general procedure based on the well-established Michael addition of amines to α,β-unsaturated carbonyls can be outlined.

Materials:

-

Acrylamide

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF, ethanol, or water, or as a gas)

-

A suitable solvent (e.g., THF, ethanol, water, or neat)

-

Optional: A catalytic amount of a base (e.g., sodium methoxide, potassium carbonate)

Procedure:

-

In a reaction vessel equipped with a stirrer and a means of temperature control, acrylamide is dissolved in the chosen solvent.

-

The solution is cooled in an ice bath.

-

Dimethylamine solution is added dropwise to the stirred acrylamide solution. If using dimethylamine gas, it is bubbled through the solution. The reaction is often exothermic and the temperature should be monitored.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight) to ensure complete reaction.

-

The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, the solvent and any excess dimethylamine are removed under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Note: The reaction of acrylamide with amines can be reversible upon heating.[4]

Visualization of Synthetic Pathway

The synthesis of this compound via the Michael addition reaction can be visualized as a straightforward workflow.

Applications and Future Directions

The primary documented role of this compound is as a chemical intermediate. Its bifunctional nature, possessing both a nucleophilic primary amine and a stable tertiary amide, makes it a potentially useful building block in organic synthesis. The primary amine can be readily functionalized through various reactions such as acylation, alkylation, and Schiff base formation, allowing for the introduction of diverse functionalities. The tertiary amide group is generally robust but can be reduced under strong conditions.

Given the limited specific applications found in the literature, future research could explore the use of this compound in the following areas:

-

Pharmaceutical Synthesis: As a scaffold or intermediate for the synthesis of novel bioactive molecules.

-

Polymer Chemistry: As a monomer or chain modifier in the development of functional polymers.

-

Material Science: In the synthesis of novel surfactants or chelating agents.

Conclusion

This compound is a simple yet versatile chemical compound whose history is intrinsically linked to the development of fundamental organic reactions. While its discovery was not a landmark event, its continued relevance as a chemical intermediate underscores the enduring importance of foundational molecules in the advancement of chemical synthesis. This guide has consolidated the available technical information on this compound to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into historical chemical archives may yet uncover the seminal work describing its first synthesis and characterization.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0062210) [hmdb.ca]

- 4. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Applications of 3-amino-N,N-dimethylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on the specific biological activities and applications of 3-amino-N,N-dimethylpropanamide is limited. This guide summarizes the known chemical properties of the compound and extrapolates potential research applications based on the activities of structurally related molecules, particularly other β-amino acid derivatives. The proposed applications and mechanisms should be considered hypothetical and require experimental validation.

Introduction

This compound, a derivative of the β-amino acid β-alanine, represents a chemical scaffold with potential utility in various areas of chemical and pharmaceutical research. Its structure, featuring a primary amine and a tertiary amide, offers opportunities for chemical modification and interaction with biological targets. While direct research on this specific molecule is not abundant, the broader class of β-amino acid amides has been explored for applications ranging from synthetic chemistry to drug discovery. This document provides an in-depth overview of its chemical properties and explores its potential as a research tool.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C5H12N2O | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| CAS Number | 1857-18-7 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N,N-Dimethyl-β-alaninamide, 3-Amino-N,N-dimethylpropionamide | PubChem[1] |

| SMILES | CN(C)C(=O)CCN | PubChem[1] |

| InChI Key | JNDIDJUNNCBHTI-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | -1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Potential Research Applications (Inferred)

Based on the structure of this compound and the known applications of similar β-amino acid derivatives, the following research avenues can be proposed:

As a Scaffold in Medicinal Chemistry

The β-amino acid motif is present in various biologically active compounds.[2] this compound can serve as a starting material or a fragment for the synthesis of more complex molecules with potential therapeutic activities. The primary amine and the amide functionalities allow for a variety of chemical modifications to explore structure-activity relationships (SAR).[3][4]

-

Antagonist Development: β-amino acids have been successfully incorporated into antagonists for integrin receptors, which are involved in cell adhesion and signaling.[2] The core structure of this compound could be elaborated to mimic the binding motifs of natural ligands, potentially leading to the discovery of novel receptor antagonists.

-

Peptidomimetics: The compound can be used to create peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and oral bioavailability.[4]

In Chemical Synthesis

The bifunctional nature of this compound makes it a useful building block in organic synthesis.

-

Ligand Synthesis: The presence of nitrogen and oxygen atoms suggests its potential use as a ligand in coordination chemistry, similar to how related amino acids are used.

-

Polymer Chemistry: Amide-containing molecules can sometimes be utilized as monomers or cross-linking agents in the synthesis of polymers.

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, this section provides generalized methodologies that could be adapted for its synthesis and preliminary biological screening.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from methods used for similar β-amino amides.[5][6] This proposed two-step protocol involves the protection of the amino group of β-alanine, followed by amidation and deprotection.

Step 1: N-Protection of β-Alanine

-

Dissolve β-alanine in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to the solution.

-

Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture and extract the N-protected β-alanine with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: Amidation and Deprotection

-

Dissolve the N-protected β-alanine in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., HBTU or HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Add dimethylamine (as a solution in a suitable solvent like THF or as a gas).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Wash the reaction mixture with aqueous solutions to remove byproducts.

-

Dry the organic layer and concentrate to yield the N-protected this compound.

-

Deprotect the amino group by treating the intermediate with a suitable reagent (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection).

-

Neutralize the reaction mixture and purify the final product, this compound, by chromatography or crystallization.

General Workflow for Biological Screening

The following workflow outlines a general approach to assess the potential biological activity of a novel compound like this compound.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of beta-amino acid-containing integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]

- 6. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]

Methodological & Application

3-amino-N,N-dimethylpropanamide protocol for protein modification

However, to fulfill the need for detailed protocols on protein modification for researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for two prevalent and well-established methods for modifying primary amines (N-terminus and lysine residues) on proteins: Reductive Amination (Dimethyl Labeling) and N-hydroxysuccinimide (NHS) Ester Labeling .

Application Notes

Reductive Amination for Protein Modification

Reductive amination is a robust chemical method used to modify primary amine groups in proteins, such as the α-amino group at the N-terminus and the ε-amino group of lysine side chains.[1] A widely used variation of this technique is reductive dimethylation, which is a straightforward, fast, and inexpensive method for quantitative proteomics.[2][3]

Principle of the Reaction: The reaction proceeds in two main steps. First, an aldehyde (like formaldehyde) reacts with a primary amine to form a Schiff base intermediate.[1] Subsequently, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), reduces the imine to a stable secondary or tertiary amine.[1] When formaldehyde is used, two methyl groups are added to the amine.[4] This method can be adapted for quantitative proteomics by using stable isotope-labeled versions of formaldehyde (e.g., ¹³CD₂O) and sodium cyanoborohydride (e.g., NaBD₃CN), allowing for the differential labeling of protein samples.[2][4]

Applications in Research and Drug Development:

-

Quantitative Proteomics: Stable isotope dimethyl labeling is a cornerstone of quantitative mass spectrometry, enabling the comparison of protein abundance between different biological samples.[2][5]

-

Protein-Protein Interaction Studies: By preserving the positive charge of the N-terminus, reductive amination can be used to label proteins without significantly altering their bioactivity, which is crucial for interaction studies.[6][7]

-

Characterization of Glycated Proteins: A method combining reductive amination and dimethylation (RAD) has been developed for the quantitative analysis of early-stage glycated proteins, which is significant for diabetes research.[8]

Advantages and Limitations:

-

Advantages: The reagents are inexpensive, the reaction is fast and efficient, and it is compatible with most common buffers used in proteomics.[2][4] The method can be applied to almost any type of sample, including tissues and body fluids.[3]

-

Limitations: The reaction is not exclusively N-terminal specific as it also modifies lysine residues.[2] Also, N-terminal proline is only monomethylated.[4]

N-hydroxysuccinimide (NHS) Ester Labeling

NHS esters are highly reactive compounds widely used to label proteins by forming stable amide bonds with primary amines.[9][10] This method is frequently employed to attach fluorescent dyes, biotin, or other reporter molecules to proteins.[10]

Principle of the Reaction: NHS esters react with unprotonated primary amines to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct.[11] The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[12][13] While this reaction typically targets all accessible primary amines (N-terminus and lysines), selectivity for the N-terminus can be achieved.[11] One strategy involves exploiting the lower pKa of the N-terminal α-amino group (around 6.0-8.0) compared to the ε-amino group of lysine (around 10.5) by performing the reaction at a lower pH.[14] A more specific method involves a two-step, one-pot reaction where the NHS ester is first converted to a more chemoselective thioester, which then reacts specifically with a protein engineered to have an N-terminal cysteine.[15][16]

Applications in Research and Drug Development:

-

Fluorescence-Based Assays: Labeled proteins with fluorescent dyes are used in a variety of applications, including immunofluorescence, flow cytometry, and biophysical methods like microscale thermophoresis (MST) to study protein-protein interactions.[9][10]

-

Antibody-Drug Conjugates (ADCs): While non-specific, NHS ester chemistry can be used in the development of ADCs, though more site-specific methods are often preferred to ensure homogeneity.

-

Biomolecule Detection: Biotinylation of proteins using NHS esters allows for their detection and purification using streptavidin-based affinity chromatography.

Advantages and Limitations:

-

Advantages: A vast array of NHS ester reagents with different functionalities are commercially available, and the reaction is relatively easy to perform.[9]

-

Limitations: The reaction is generally not site-specific, leading to heterogeneous labeling products which can affect protein function.[9][17] NHS esters are also prone to hydrolysis, especially at higher pH, which can reduce labeling efficiency.[12]

Data Presentation: Comparison of Protein Modification Methods

| Parameter | Reductive Amination (Dimethyl Labeling) | N-hydroxysuccinimide (NHS) Ester Labeling |

| Target Residues | N-terminus (α-amine), Lysine (ε-amine)[2] | N-terminus (α-amine), Lysine (ε-amine)[9] |

| Selectivity | Generally non-specific for N-terminus over Lysine. | Can be made N-terminal specific with an N-terminal Cysteine[15] or by controlling pH.[14] |

| Optimal pH | ~6.1 for N-terminal selectivity,[6][7] neutral for general labeling. | 8.3 - 8.5 for general labeling;[12][13] 6.8 - 7.0 for N-Cys specific method.[15] |

| Reaction Time | Can be very fast (minutes to a few hours).[18] | 4 hours to overnight.[13] For N-Cys method, 24-48 hours.[9] |

| Typical Reagents | Formaldehyde, Sodium Cyanoborohydride (NaBH₃CN).[4] | R-NHS ester, Buffers (Bicarbonate, PBS).[10] |

| Bond Formed | Secondary/Tertiary Amine.[1] | Amide.[11] |

| Charge Alteration | Preserves positive charge.[7] | Neutralizes positive charge.[1] |

| Labeling Efficiency | Generally high conversion.[7] | Variable, can be around 35% at 2.5 mg/mL protein.[19] |

Experimental Protocols

Protocol 1: Reductive Dimethylation of Peptides for Quantitative Proteomics

This protocol describes a robust method for stable isotope dimethyl labeling of peptide mixtures derived from protein digests.[4]

Materials:

-

Digested peptide samples (in a suitable buffer like TEAB or HEPES).

-

Labeling Buffers:

-

Light Label: 4% (v/v) CH₂O (Formaldehyde) in H₂O.

-

Heavy Label: 4% (v/v) ¹³CD₂O (Heavy Formaldehyde) in D₂O.

-

-

Reducing Agent Buffers:

-

Light Reductant: 600 mM NaBH₃CN in H₂O.

-

Heavy Reductant: 600 mM NaBD₃CN in D₂O.

-

-

Quenching Solution: 1% (v/v) Ammonia solution.

-

Acidification Solution: 5% (v/v) Formic Acid.

-

Reversed-phase C18 StageTips for sample cleanup.

Procedure:

-

Sample Preparation: Start with equal amounts of digested peptides (e.g., 25-30 µg) from two different samples to be compared (Sample A and Sample B).[20] Ensure the samples are in a final volume of approximately 50-100 µL of a suitable buffer (e.g., 100 mM TEAB, pH 8.0).

-

Labeling Reaction:

-

To Sample A, add 4 µL of the Light Labeling Buffer (CH₂O).

-

To Sample B, add 4 µL of the Heavy Labeling Buffer (¹³CD₂O).

-

Vortex both samples and briefly centrifuge.

-

-

Reduction:

-

Immediately add 4 µL of the Light Reductant (NaBH₃CN) to Sample A.

-

Immediately add 4 µL of the Heavy Reductant (NaBD₃CN) to Sample B.

-

Vortex both samples and incubate at room temperature for 1 hour.

-

-

Quenching the Reaction:

-

Add 8 µL of the Quenching Solution (1% Ammonia) to each sample to consume any excess formaldehyde.

-

Incubate for 10 minutes at room temperature.

-

-

Acidification and Pooling:

-

Add 4 µL of the Acidification Solution (5% Formic Acid) to each sample to stop the reaction.

-

Combine the light-labeled Sample A and the heavy-labeled Sample B into a single tube.

-

-

Sample Cleanup:

-

Desalt the combined peptide mixture using a C18 StageTip or other reversed-phase chromatography method to remove reagents and salts.

-

Elute the labeled peptides and dry them in a vacuum centrifuge.

-

-

Analysis:

-

Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis. The mass difference between heavy and light labeled peptides will be used for quantification.[4]

-

Protocol 2: Site-Specific N-Terminal Labeling with an NHS Ester

This protocol details a "one-pot" method to selectively label a protein with an N-terminal cysteine residue using an NHS ester.[15][17]

Materials:

-

Protein of interest with an N-terminal Cysteine, purified (e.g., 5-50 µM).

-

R-NHS ester (e.g., a fluorescent dye NHS ester).

-

Labeling Buffer Components: HEPES, TCEP (tris(2-carboxyethyl)phosphine), MESNa (2-mercaptoethanesulfonic acid sodium salt).

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Preparation of the Thioester Reagent (Step 1):

-

Prepare a fresh solution containing 100 mM HEPES (pH 6.8–7.0), 0.5–1 mM TCEP, and 500 mM MESNa.[15]

-

Dissolve the R-NHS ester in this solution to a final concentration of 2.5–5 mM.

-

Vortex vigorously to ensure the NHS ester is fully dissolved.

-

Incubate this mixture at room temperature for 3 hours to allow for the complete conversion of the NHS ester to a thioester (R-MESNa).[15]

-

-

N-Terminal Labeling Reaction (Step 2):

-

Add the freshly prepared R-MESNa thioester mixture to your purified protein solution (containing the N-terminal cysteine) to achieve a final thioester concentration of approximately 1 mM.[9]

-

The final protein concentration should be between 5–50 µM.[9]

-

Incubate the reaction mixture at room temperature for 24–48 hours. Protect from light if using a fluorescent dye.

-

For less stable proteins, the reaction can be performed at 4°C, but the incubation time may need to be extended.[9]

-

-

Purification of the Labeled Protein:

-

After the incubation period, purify the labeled protein from the excess unreacted thioester and byproducts.

-

Size-exclusion chromatography (gel filtration) is a common and effective method for this purification step.

-

-

Characterization:

-

Determine the concentration and labeling efficiency of the purified protein using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the protein and at the dye's maximum absorbance).[19]

-

The integrity and purity of the labeled protein can be further assessed by SDS-PAGE and mass spectrometry.

-

Visualizations

References

- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]

- 2. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]

- 3. ckisotopes.com [ckisotopes.com]

- 4. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reductive Amination Combining Dimethylation for Quantitative Analysis of Early-Stage Glycated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

- 11. mdpi.com [mdpi.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. interchim.fr [interchim.fr]

- 14. Selectivity and stability of N-terminal targeting protein modification chemistries - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00203E [pubs.rsc.org]

- 15. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biotium.com [biotium.com]

- 20. old.57357.org [old.57357.org]

Application Notes and Protocols: Utilizing 3-amino-N,N-dimethylpropanamide in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe potential, hypothetical uses of 3-amino-N,N-dimethylpropanamide in solid-phase peptide synthesis (SPPS). To date, there is no direct published literature detailing the use of this specific reagent in SPPS. The methodologies provided are based on established principles of peptide chemistry and the known reactivity of molecules with similar functional groups. These protocols should be considered as starting points for research and development, and would require empirical validation and optimization.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the stepwise assembly of amino acids on a solid support. The efficiency and purity of the final peptide are highly dependent on the reagents used throughout the process, including capping agents, linkers, and cleavage scavengers. This compound, a small molecule featuring a primary amine and a tertiary amide, possesses functionalities that suggest its potential utility in several aspects of SPPS. Its structural similarity to β-alanine derivatives and other small amines used in peptide chemistry invites exploration of its application in enhancing peptide synthesis workflows.[1]

This document outlines hypothetical applications of this compound as a capping agent, a component for linker synthesis, a scavenger in peptide cleavage, and a reagent for post-synthesis modification.

Application as a Capping Agent

In SPPS, incomplete coupling reactions can lead to the formation of deletion sequences, which are peptide impurities lacking one or more amino acids. Capping is a critical step to permanently block these unreacted N-terminal amines, preventing them from participating in subsequent coupling cycles.[2] Typically, acetic anhydride is used for this purpose. This compound could serve as an alternative capping agent, introducing a small, polar cap.

Experimental Protocol: Capping with this compound

This protocol assumes a standard Fmoc-SPPS workflow.

-

Resin Preparation: Following the coupling of an amino acid, wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF) (3 x 1 min) to remove excess reagents.

-

Kaiser Test: Perform a Kaiser test to confirm the presence of unreacted primary amines.[2]

-

Capping Solution Preparation: Prepare a 0.5 M solution of an activating agent (e.g., HBTU) and a 1 M solution of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. In a separate vial, prepare a 1 M solution of this compound in DMF.

-

Capping Reaction:

-

To the peptide-resin, add the activating agent solution (2 equivalents relative to the initial resin loading).

-

Add the this compound solution (5 equivalents).

-

Add the DIPEA solution (10 equivalents).

-

Agitate the reaction mixture at room temperature for 30-60 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min) to remove excess capping reagents and byproducts.

-

Confirmation: Perform a final Kaiser test to confirm the absence of free amines. A negative result (yellow beads) indicates successful capping.

Hypothetical Quantitative Data: Capping Efficiency

| Capping Reagent | Concentration | Reaction Time (min) | Capping Efficiency (%) |

| Acetic Anhydride/DIPEA | 10 eq / 20 eq | 10 | >99.5 |

| This compound/HBTU/DIPEA | 5 eq / 2 eq / 10 eq | 45 | >99 (projected) |

Note: The data for this compound is hypothetical and would require experimental verification.

Caption: Workflow for capping unreacted amines using this compound.

Application in Custom Linker Synthesis for C-terminal Amides

The synthesis of C-terminal peptide amides is crucial for many biologically active peptides. This is typically achieved using pre-functionalized resins like Rink Amide or PAL.[3] this compound could potentially be used to create a custom linker on a base resin (e.g., Merrifield resin) for this purpose. The primary amine would be attached to the resin via a suitable handle, leaving the N,N-dimethylpropanamide moiety as the point of peptide attachment.

Experimental Protocol: Synthesis of a Custom Amide-Linker Resin

-

Resin Functionalization: Start with a base resin such as chloromethylated polystyrene (Merrifield resin).

-

Linker Attachment:

-

Swell the resin in DMF.

-

Prepare a solution of a suitable bifunctional handle, for example, 4-(bromomethyl)benzoic acid.

-

React the handle with the resin in the presence of a base like cesium carbonate to form an ester linkage.

-

-

Activation of the Handle: Activate the carboxylic acid of the attached handle using standard coupling reagents (e.g., HBTU/DIPEA).

-

Coupling of this compound:

-

Add a solution of this compound (5 equivalents relative to the resin functionalization) in DMF to the activated resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Washing and Capping: Wash the resin extensively with DMF and DCM. Cap any unreacted activated sites with a small amine or acetic anhydride.

-

Fmoc-Amino Acid Loading: The first Fmoc-protected amino acid can then be coupled to the secondary amine that is formed (if the handle allows for it) or the amide can be further modified to present a primary amine for peptide synthesis.

Hypothetical Quantitative Data: Resin Loading Capacity

| Base Resin | Linker Strategy | Loading Capacity (mmol/g) |

| Rink Amide Resin | Commercial Standard | 0.4 - 0.8 |

| Custom Resin via this compound | Hypothetical | 0.2 - 0.5 (projected) |

Note: The loading capacity is hypothetical and depends heavily on the efficiency of each reaction step.

Caption: Conceptual pathway for synthesizing a custom amide linker.

Application as a Scavenger in Peptide Cleavage

During the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), side-chain protecting groups are also removed. This generates highly reactive carbocations that can modify sensitive amino acid residues such as tryptophan, methionine, and tyrosine.[4] Scavengers are added to the cleavage cocktail to trap these carbocations. While thiols like ethanedithiol (EDT) and triisopropylsilane (TIS) are common, amine-containing molecules can also play a role in preventing certain side reactions. This compound, being a primary amine, could potentially act as a cation scavenger.

Experimental Protocol: Cleavage with a Custom Scavenger Cocktail

-

Resin Preparation: After synthesis, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For a peptide containing acid-sensitive residues, a potential cocktail could be:

-

90% (v/v) TFA

-

5% (v/v) Triisopropylsilane (TIS)

-

2.5% (v/v) Water

-

2.5% (w/v) this compound

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptide-resin (10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

-

Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry the purified peptide under vacuum.

Hypothetical Quantitative Data: Cleavage Yield and Purity

| Scavenger Cocktail | Peptide Sequence | Cleavage Yield (%) | Crude Purity (%) |

| Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) | H-Trp-Ala-Gly-NH2 | 85 | 90 |

| TFA/TIS/H2O/3-amino-N,N-dimethylpropanamide | H-Trp-Ala-Gly-NH2 | 80 (projected) | 88 (projected) |

Note: The yield and purity are hypothetical and would be highly sequence-dependent and require experimental validation.

Caption: Process flow for peptide cleavage using a custom scavenger cocktail.

Application in Post-Synthesis Modification

Post-synthesis modification allows for the introduction of various functionalities onto a peptide after its assembly, enabling the creation of peptide conjugates, labeled peptides, and peptidomimetics.[5][6] The primary amine of this compound can be used to modify a peptide that has a reactive group, such as an activated C-terminal carboxyl group or a side chain that has been selectively deprotected and activated.

Experimental Protocol: C-Terminal Modification of a Peptide

This protocol describes the solution-phase modification of a peptide after cleavage from the resin.

-

Peptide Synthesis: Synthesize the desired peptide on a resin that allows for cleavage to a C-terminal carboxylic acid (e.g., Wang resin).

-

Cleavage and Purification: Cleave the peptide from the resin and purify it by HPLC to obtain the pure peptide with a free C-terminus.

-

Activation of the C-terminus:

-

Dissolve the purified peptide in a suitable solvent (e.g., DMF).

-

Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents).

-

Stir for 10-15 minutes to activate the C-terminal carboxyl group.

-

-

Amination Reaction:

-

Add a solution of this compound (5 equivalents) in DMF to the activated peptide solution.

-

Monitor the reaction by LC-MS until completion (typically 1-4 hours).

-

-

Purification: Purify the modified peptide by preparative HPLC to remove excess reagents and obtain the final product.

Hypothetical Quantitative Data: Modification Efficiency

| Peptide | Modifying Agent | Reaction Phase | Modification Yield (%) |

| H-Gly-Phe-Ala-Leu-OH | N-Hydroxysuccinimide ester | Solution | 90 |

| H-Gly-Phe-Ala-Leu-OH | This compound | Solution | 85 (projected) |

Note: The modification yield is hypothetical and subject to optimization of reaction conditions.

Caption: Workflow for post-synthesis C-terminal modification of a peptide.

References

- 1. Solid-phase synthesis and CD spectroscopic investigations of novel beta-peptides from L-aspartic acid and beta-amino-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]

Application Note and Protocol: Quantitative Proteomic Analysis of Peptides Labeled with a Novel Dimethylpropanamide-Based Isobaric Tag using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobaric labeling is a powerful mass spectrometry strategy for quantitative proteomics, enabling the simultaneous analysis of multiple samples.[1] Peptides are labeled with chemical tags that are isobaric (have the same total mass) but possess reporter ions of different masses that are liberated upon fragmentation in the mass spectrometer.[1] This application note provides a detailed protocol for the use of a novel 3-amino-N,N-dimethylpropanamide-based isobaric tag for the relative quantification of peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The protocol covers all steps from sample preparation to data analysis and is designed to be a comprehensive guide for researchers in proteomics and drug development.